Remifentanil-13C6 Hydrochloride
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Overview
Description
Remifentanil-13C6 Hydrochloride is a synthetic opioid analgesic used primarily in anesthesia. It is a potent, ultra-short-acting compound that is administered intravenously to provide pain relief during surgical procedures. The compound is a labeled version of remifentanil, where six carbon atoms are replaced with carbon-13 isotopes, making it useful in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Remifentanil-13C6 Hydrochloride involves several steps, starting from the basic building blocks of the molecule. The process typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials.
Introduction of the Phenylpropanoyl Group: The phenylpropanoyl group is introduced to the piperidine ring through a series of substitution reactions.
Esterification: The ester group is added to the molecule through esterification reactions.
Isotope Labeling: The carbon-13 isotopes are introduced at specific positions in the molecule.
Hydrochloride Formation: The final step involves converting the free base of remifentanil-13C6 into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to synthesize the intermediate compounds.
Purification: The intermediates are purified using techniques such as crystallization and chromatography.
Final Product Formation: The final product is obtained by combining the purified intermediates and converting them into the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Remifentanil-13C6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Remifentanil-13C6 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and metabolism of remifentanil in biological systems.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the human body.
Industry: Applied in the development of new analgesic drugs and formulations.
Mechanism of Action
Remifentanil-13C6 Hydrochloride exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding leads to:
Inhibition of Neurotransmitter Release: The compound inhibits the release of excitatory neurotransmitters, reducing pain perception.
Activation of G-Proteins: The binding activates G-proteins, leading to a cascade of intracellular events that result in analgesia.
Inhibition of Adenylate Cyclase: The compound inhibits adenylate cyclase, reducing the production of cyclic AMP and further decreasing pain signaling.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: Another potent synthetic opioid used in anesthesia.
Sufentanil: A more potent analog of fentanyl with similar applications.
Alfentanil: A shorter-acting opioid used for similar purposes.
Uniqueness
Remifentanil-13C6 Hydrochloride is unique due to its ultra-short duration of action and rapid onset. Unlike other opioids, it is rapidly metabolized by non-specific esterases in the blood and tissues, leading to a quick recovery time. This property makes it particularly useful in surgeries requiring precise control over anesthesia depth and duration.
Properties
CAS No. |
1189679-87-5 |
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Molecular Formula |
C20H29ClN2O5 |
Molecular Weight |
418.86 g/mol |
IUPAC Name |
methyl 4-[(1,2,3,4,5,6-13C6)cyclohexatrienyl(propanoyl)amino]-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H28N2O5.ClH/c1-4-17(23)22(16-8-6-5-7-9-16)20(19(25)27-3)11-14-21(15-12-20)13-10-18(24)26-2;/h5-9H,4,10-15H2,1-3H3;1H/i5+1,6+1,7+1,8+1,9+1,16+1; |
InChI Key |
WFBMIPUMYUHANP-ALVDMSPLSA-N |
Isomeric SMILES |
CCC(=O)N([13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.Cl |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.Cl |
Origin of Product |
United States |
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